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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of

Laninamivir, a potent neuraminidase inhibitor used for the treatment and prophylaxis of

influenza A and B viruses.[1][2] The document outlines multiple synthetic strategies, offering

flexibility in starting materials and reaction pathways. All quantitative data is presented in

tabular format for clarity, and experimental workflows are visualized using DOT language

diagrams.

Introduction to Laninamivir
Laninamivir is a long-acting neuraminidase inhibitor administered via inhalation.[1][3] Its

prodrug, Laninamivir octanoate, is hydrolyzed in the lungs to the active form, Laninamivir,
which exhibits a prolonged therapeutic effect.[4][5] The synthesis of Laninamivir and its

octanoate prodrug involves multi-step chemical processes, which are detailed in the following

sections.

Synthetic Strategies for Laninamivir and
Laninamivir Octanoate
Several synthetic routes for Laninamivir and its prodrug have been developed, primarily

starting from commercially available carbohydrates or through organocatalytic methods.
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Route 1: Synthesis from N-Acetylneuraminic Acid
This is a common and well-documented approach that utilizes N-acetylneuraminic acid as the

starting material. The key steps involve the protection of functional groups, introduction of the

guanidinyl group, and subsequent deprotection and esterification to yield the final products.

This protocol is a composite of several reported syntheses and may require optimization based

on specific laboratory conditions.[6]

Protection of N-Acetylneuraminic Acid:

Step 1a: Methyl Esterification: Dissolve N-acetylneuraminic acid in methanol and treat with

an acid catalyst (e.g., Dowex 50W resin) to form the methyl ester.

Step 1b: Isopropylidene Ketal Protection: React the methyl ester with 2,2-

dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in

acetone to protect the 8- and 9-hydroxyl groups as an isopropylidene ketal.[6]

Step 1c: Silyl Ether Protection: Protect the 7-hydroxyl group as a tert-butyldimethylsilyl

(TBDMS) ether using TBDMSCl and imidazole in DMF.[6]

Step 1d: Methylation: Methylate the remaining free hydroxyl group at C-7 with dimethyl

sulfate and sodium hydride in DMF to introduce the characteristic methoxy group of

Laninamivir.[6]

Introduction of the Guanidinyl Group:

Step 2a: Azide Formation: Convert the protected neuraminic acid derivative to an azide at

the C-4 position.

Step 2b: Reduction of Azide: Reduce the azide to an amine using a reducing agent such

as triphenylphosphine.[6]

Step 2c: Guanidinylation: React the resulting amine with a guanidinylating agent, such as

N,N'-di-Boc-thiourea in the presence of mercury(II) chloride and triethylamine, to form the

protected guanidine derivative.[6]

Deprotection and Esterification:
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Step 3a: Deacetylation and Saponification: Remove the acetyl group with methanolic

sodium methoxide, followed by saponification of the methyl ester to yield the carboxylic

acid.[6]

Step 3b: Benzhydryl Ester Formation: Protect the carboxylic acid as a benzhydryl ester by

reacting with diphenyldiazomethane.[6]

Step 3c: Selective Octanoylation: Acylate the primary hydroxyl group at C-9 with octanoyl

chloride in the presence of triethylamine to form the octanoate ester.[6]

Step 3d: Final Deprotection: Remove the Boc and benzhydryl protecting groups using

trifluoroacetic acid to yield Laninamivir octanoate.[6]

N-Acetylneuraminic Acid Protected Neuraminic Acid DerivativeProtection Steps 4-Azido DerivativeAzide Formation 4-Amino DerivativeReduction Protected Guanidine DerivativeGuanidinylation Carboxylic Acid IntermediateDeprotection & Saponification Protected Laninamivir OctanoateEsterification & Acylation Laninamivir OctanoateFinal Deprotection

Click to download full resolution via product page

Caption: Synthesis of Laninamivir Octanoate from N-Acetylneuraminic Acid.

Route 2: Organocatalytic Synthesis from D-
Araboascorbic Acid
An alternative and scalable approach utilizes inexpensive D-araboascorbic acid as the starting

material. This route relies on key organocatalytic reactions to establish the stereochemistry of

the molecule.[7]

This protocol highlights the key organocatalytic steps as described in the literature.[7]

Preparation of Aldehyde from D-Araboascorbic Acid:

Convert D-araboascorbic acid into a suitable aldehyde intermediate through a series of

protection and oxidative cleavage steps.

Thiourea-Catalyzed Enantioselective Michael Addition:
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React acetone with tert-butyl (2-nitrovinyl)carbamate in the presence of a thiourea-based

organocatalyst to generate a key chiral intermediate.

Anti-Selective Henry Reaction:

Couple the Michael adduct with the aldehyde derived from D-araboascorbic acid in an

anti-selective Henry (nitroaldol) reaction.

Cyclization and Functional Group Manipulations:

Perform a series of reactions including cyclization, reduction of the nitro group, and

introduction of the guanidinyl group to construct the core structure of Laninamivir.

Final Deprotection:

Remove all protecting groups to afford Laninamivir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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